2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-methylbenzoate
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Overview
Description
2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-methylbenzoate is an organic compound that features a fluorobenzyl group, an amino group, and a methylbenzoate ester
Preparation Methods
The synthesis of 2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-methylbenzoate typically involves the reaction of 2-fluorobenzylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-methylbenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, while the amino and ester groups facilitate the formation of hydrogen bonds and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-methylbenzoate can be compared with similar compounds such as:
2-((2-Chlorobenzyl)amino)-2-oxoethyl 4-methylbenzoate: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which affects its reactivity and binding affinity.
2-((2-Bromobenzyl)amino)-2-oxoethyl 4-methylbenzoate:
2-((2-Iodobenzyl)amino)-2-oxoethyl 4-methylbenzoate: The iodobenzyl group introduces different steric and electronic effects, influencing the compound’s behavior in chemical and biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-12-6-8-13(9-7-12)17(21)22-11-16(20)19-10-14-4-2-3-5-15(14)18/h2-9H,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFWYMOYVHJXGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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